molecular formula C18H16O2Si B14454699 Diphenylbis[(prop-2-yn-1-yl)oxy]silane CAS No. 71573-81-4

Diphenylbis[(prop-2-yn-1-yl)oxy]silane

Cat. No.: B14454699
CAS No.: 71573-81-4
M. Wt: 292.4 g/mol
InChI Key: QJCYTZKUCUVMFI-UHFFFAOYSA-N
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Description

Diphenylbis[(prop-2-yn-1-yl)oxy]silane is a chemical compound with the molecular formula C18H16O2Si. It is characterized by the presence of two phenyl groups and two prop-2-yn-1-yloxy groups attached to a central silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylbis[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of diphenylsilane with propargyl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:

Ph2SiH2+2HC≡CCH2OHPh2Si(OCH2C≡CH)2+2H2\text{Ph}_2\text{SiH}_2 + 2 \text{HC≡CCH}_2\text{OH} \rightarrow \text{Ph}_2\text{Si(OCH}_2\text{C≡CH)}_2 + 2 \text{H}_2 Ph2​SiH2​+2HC≡CCH2​OH→Ph2​Si(OCH2​C≡CH)2​+2H2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diphenylbis[(prop-2-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound to silanes with different substituents.

    Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: Compounds with various functional groups replacing the prop-2-yn-1-yloxy groups.

Scientific Research Applications

Diphenylbis[(prop-2-yn-1-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Diphenylbis[(prop-2-yn-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The prop-2-yn-1-yloxy groups provide additional sites for chemical modification, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Lacks the prop-2-yn-1-yloxy groups, making it less reactive in certain types of reactions.

    Triphenylsilane: Contains three phenyl groups, resulting in different reactivity and applications.

    Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered and less reactive.

Uniqueness

Diphenylbis[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of both phenyl and prop-2-yn-1-yloxy groups, which provide a balance of stability and reactivity. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

CAS No.

71573-81-4

Molecular Formula

C18H16O2Si

Molecular Weight

292.4 g/mol

IUPAC Name

diphenyl-bis(prop-2-ynoxy)silane

InChI

InChI=1S/C18H16O2Si/c1-3-15-19-21(20-16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h1-2,5-14H,15-16H2

InChI Key

QJCYTZKUCUVMFI-UHFFFAOYSA-N

Canonical SMILES

C#CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C

Origin of Product

United States

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